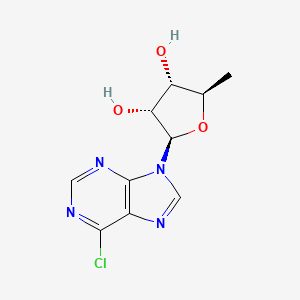

6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine

Description

BenchChem offers high-quality 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-(6-chloropurin-9-yl)-5-methyloxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4O3/c1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15/h2-4,6-7,10,16-17H,1H3/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKXGGWNDAGFGG-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)N2C=NC3=C2N=CN=C3Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CN=C3Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Chloro-9-(5-Deoxy-D-ribofuranosyl)purine: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of 6-Chloro-9-(5-Deoxy-D-ribofuranosyl)purine, a purine nucleoside analog with significant potential in medicinal chemistry. As a member of the broader class of modified nucleosides, this compound serves as a critical synthetic intermediate and a candidate for the development of novel therapeutic agents. The absence of the 5'-hydroxyl group on the ribofuranose moiety distinguishes it from its parent ribonucleoside, a modification known to impart unique biological properties, including altered metabolic stability and mechanisms of action. This document will delve into its chemical architecture, physicochemical properties, and logical synthetic pathways, offering insights for its application in research and drug discovery.

Chemical Structure and Core Properties

6-Chloro-9-(5-Deoxy-D-ribofuranosyl)purine is a synthetic nucleoside analog characterized by a 6-chloropurine base attached to a 5-deoxy-D-ribofuranose sugar moiety via a β-N9-glycosidic bond. The key structural feature is the replacement of the 5'-hydroxyl group of the ribose sugar with a hydrogen atom. This modification fundamentally alters the molecule's polarity and its ability to be phosphorylated by cellular kinases, which is often a prerequisite for the biological activity of nucleoside analogs.

Structural Elucidation

The definitive structure of 6-Chloro-9-(5-Deoxy-D-ribofuranosyl)purine is presented below. The purine ring system is substituted with a chlorine atom at the C6 position, a reactive site amenable to further chemical modification. The sugar is a D-ribofuranose in its furanose form, lacking the exocyclic hydroxyl group at the C5' position.

Physicochemical Properties

While specific experimental data for this compound is not widely available in the literature, its properties can be predicted based on its structure and comparison with related nucleoside analogs.

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₁₀H₁₁ClN₄O₃ | Based on chemical structure. |

| Molecular Weight | 270.67 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for purine nucleoside analogs.[] |

| Solubility | Soluble in polar organic solvents such as DMSO, DMF, and methanol. Limited solubility in water and non-polar organic solvents. | General solubility profile of similar nucleoside analogs. |

| Melting Point | Expected to be a high-melting solid. | Characteristic of crystalline nucleosides. |

| Stability | Stable under standard laboratory conditions. May be sensitive to strong acids or bases, leading to hydrolysis of the glycosidic bond. | General stability of N-glycosidic bonds in nucleosides. |

Synthetic Approaches and Methodologies

The synthesis of 6-Chloro-9-(5-Deoxy-D-ribofuranosyl)purine is not commonly detailed in standard literature, suggesting it is a specialized or research-grade compound. However, a logical and efficient synthesis can be designed based on established methodologies for nucleoside synthesis. The overall strategy involves the preparation of a suitably protected and activated 5-deoxyribose derivative, followed by a glycosylation reaction with 6-chloropurine.

Synthesis of the 5-Deoxyribose Precursor

A key intermediate for the synthesis is an activated form of 5-deoxy-D-ribose, typically 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose. A practical route to this precursor starting from the readily available D-ribose has been described.[2][3][4]

Protocol 1: Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose [2][4]

-

Ketalization: D-Ribose is reacted with acetone and methanol in the presence of an acid catalyst (e.g., H₂SO₄) to protect the 2'- and 3'-hydroxyl groups as an isopropylidene ketal.

-

Tosylation: The primary 5'-hydroxyl group of the resulting methyl 2,3-O-isopropylidene-β-D-ribofuranoside is selectively tosylated using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

-

Reduction (Deoxygenation): The 5'-O-tosyl group is removed by reduction with a hydride reagent, such as sodium borohydride (NaBH₄) in a suitable solvent like DMSO, to yield the 5'-deoxy derivative.[2]

-

Hydrolysis: The isopropylidene and methyl glycoside protecting groups are removed by acid-catalyzed hydrolysis (e.g., with dilute sulfuric acid).

-

Acetylation: The resulting 5-deoxy-D-ribofuranose is then per-acetylated using acetic anhydride in pyridine to afford the desired 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose. This product can be purified by chromatography or recrystallization.[2]

Glycosylation of 6-Chloropurine

The coupling of the purine base with the sugar moiety is a critical step in nucleoside synthesis. The Vorbrüggen glycosylation is a widely employed and effective method for this transformation.[5][6] This reaction typically involves the use of a silylated nucleobase and a per-acylated sugar in the presence of a Lewis acid catalyst.

Protocol 2: Proposed Synthesis of 6-Chloro-9-(5-Deoxy-D-ribofuranosyl)purine

-

Silylation of 6-Chloropurine: 6-Chloropurine is silylated to enhance its solubility and reactivity. This is typically achieved by refluxing with a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) in an aprotic solvent.

-

Vorbrüggen Glycosylation: The silylated 6-chloropurine is then reacted with 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose in a dry, inert solvent (e.g., acetonitrile or 1,2-dichloroethane). A Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄), is added to promote the coupling reaction. The reaction is typically stirred at room temperature or elevated temperatures until completion, as monitored by thin-layer chromatography (TLC).

-

Deprotection: The resulting protected nucleoside is then deprotected to remove the acetyl groups from the sugar moiety. This is commonly achieved by treatment with a basic solution, such as methanolic ammonia or sodium methoxide in methanol, at room temperature.

-

Purification: The final product, 6-Chloro-9-(5-Deoxy-D-ribofuranosyl)purine, is purified from the reaction mixture using standard techniques such as silica gel column chromatography.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the purine and deoxyribose protons. The anomeric proton (H-1') will appear as a doublet in the downfield region (typically δ 6.0-6.5 ppm). The absence of signals corresponding to a 5'-CH₂OH group and the presence of a methyl-like signal for the C5' protons will be a key indicator of the 5'-deoxy modification.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the ten carbon atoms in the molecule. The chemical shifts of the purine carbons will be in the aromatic region, while the deoxyribose carbons will be in the aliphatic region. The C5' carbon signal will be significantly upfield compared to its hydroxylated counterpart.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₀H₁₁ClN₄O₃. The mass spectrum will show a characteristic isotopic pattern for the chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

Biological Activity and Potential Applications

The biological activity of 6-Chloro-9-(5-Deoxy-D-ribofuranosyl)purine has not been extensively reported. However, based on the activities of related compounds, several potential applications can be inferred.

As a Synthetic Intermediate

The chlorine atom at the C6 position of the purine ring is a versatile handle for further chemical modifications. It can be readily displaced by a variety of nucleophiles (e.g., amines, thiols, alkoxides) to generate a library of 6-substituted 5'-deoxypurine nucleoside analogs.[7] This makes it a valuable building block in medicinal chemistry for structure-activity relationship (SAR) studies.

Potential as an Antiviral or Anticancer Agent

Many purine nucleoside analogs exhibit potent antiviral and anticancer activities.[][8][9] The mechanism of action often involves the inhibition of key enzymes involved in nucleic acid synthesis, such as DNA or RNA polymerases, or reverse transcriptase. The lack of a 5'-hydroxyl group in 6-Chloro-9-(5-Deoxy-D-ribofuranosyl)purine prevents its phosphorylation to the corresponding 5'-triphosphate, which is the active form for many nucleoside analogs that act as chain terminators. However, it may still exert biological effects through other mechanisms, such as allosteric inhibition of enzymes or by being metabolized through alternative pathways.

The 6-chloropurine moiety itself has been associated with antiviral activity against some viruses, including SARS-CoV.[8] Therefore, it is plausible that 6-Chloro-9-(5-Deoxy-D-ribofuranosyl)purine or its derivatives could exhibit interesting biological profiles.

Future Directions and Conclusion

6-Chloro-9-(5-Deoxy-D-ribofuranosyl)purine represents an intriguing yet underexplored molecule in the vast landscape of nucleoside chemistry. Its unique structural feature—the absence of the 5'-hydroxyl group—warrants further investigation into its biological properties. The synthetic strategies outlined in this guide provide a clear pathway for its preparation, enabling researchers to access this compound for further studies.

Future research should focus on:

-

The definitive synthesis and full spectroscopic characterization of 6-Chloro-9-(5-Deoxy-D-ribofuranosyl)purine.

-

Evaluation of its cytotoxic activity against a panel of cancer cell lines.

-

Screening for antiviral activity against a range of viruses, particularly those for which purine nucleoside analogs have shown promise.

-

Utilization of this compound as a scaffold for the synthesis of novel 6-substituted 5'-deoxypurine nucleosides to explore new chemical space for drug discovery.

References

-

Scientific.Net. (n.d.). Synthetic Study of 1, 2, 3-Tri-O-Acetyl-5-Deoxy-D-Ribofuranose. Scientific.Net. [Link]

-

Sairam, P., Puranik, R., & Rao, B. S. (2003). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. Carbohydrate Research, 338(4), 303-306. [Link]

- BOC Sciences. (n.d.). CAS 4594-45-0 (6-Chloro-9-(β-D-2-deoxyribofuranosyl)purine). BOC Sciences.

- MDPI. (2023, January 17).

- PubMed. (2004, March 15). Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. Bioorganic & Medicinal Chemistry.

- Merck Index. (n.d.).

- PubMed. (1981, August). Synthesis and antiviral activity of certain 9-beta-D-ribofuranosylpurine-6-carboxamides. Journal of Medicinal Chemistry.

- PubMed. (1974, June). In vitro antiviral activity of 6-substituted 9-beta-D-ribofuranosylpurine 3', 5'-cyclic phosphates. Antimicrobial Agents and Chemotherapy.

- Open Access Pub. (2021, November 30). Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Open Access Pub.

- Santa Cruz Biotechnology. (n.d.). 6-Chloro-9-(2′-deoxy-b-D-ribofuranosyl)purine. Santa Cruz Biotechnology.

- Frontiers. (n.d.). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers.

- Semantic Scholar. (2013, October 28).

- MedchemExpress. (n.d.). 2-Amino-6-chloro-9-(2-β-C-methyl-β-D-ribofuranosyl)-9H-purine. MedchemExpress.com.

- MedchemExpress. (n.d.). 6-Chloro-2-hydroxy-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine. MedchemExpress.

- PubMed. (2020, January 15). New aromatic 6-substituted 2'-deoxy-9-(β)

- PubMed. (1978, January). A novel synthesis and biological activity of several 5-halo-5'-amino analogues of deoxyribopyrimidine nucleosides. Journal of Medicinal Chemistry.

- PubMed. (1980, November).

- PubMed. (n.d.). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. Journal of Medicinal Chemistry.

- Google P

- Akonscientific. (n.d.). 2-Amino-6-Chloro-9-(2′- deoxyribofuranosyl) purine. Akonscientific.

- PubMed Central (PMC). (n.d.). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents.

- NIH. (n.d.).

- CD BioGlyco. (n.d.). 6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-purine. CD BioGlyco.

- ChemicalBook. (n.d.). 6-Chloro-9-(2'-deoxy-bD-ribofuranosyl)purine(4594-45-0) 1 H NMR. ChemicalBook.

- Semantic Scholar. (2023, February 15). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)

- Chemsrc. (2025, August 24). CAS#:35109-91-2 | 6-chloro-2-methoxy-9-(β-D-ribofuranosyl)-9H-purine. Chemsrc.

- Wiley Online Library. (2010, June 23).

- MDPI. (2021, June 16). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. MDPI.

- Carl ROTH. (n.d.). 2-Amino-6-chloro-9-(2'-deoxy-bD-ribofuranosyl)purine, 500 mg. Carl ROTH.

- ChemicalBook. (2025, July 4). 2-AMINO-6-CHLORO-9-(BETA-D-2-DEOXYRIBOFURANOSYL)PURINE. ChemicalBook.

- Taylor & Francis Online. (2025, November 11). Biosynthesis and genome mining strategies for purine-derived N-nucleoside antibiotics.

- YouTube. (2014, June 11). 142-Synthesis of Deoxyribonucleotides.

- PMC. (n.d.).

- PMC. (n.d.). Synthesis and optical behaviors of 6-seleno-deoxyguanosine.

- PMC. (n.d.). 1,2,3-Tri-O-acetyl-5-deoxy-d-ribofuranose.

- ResearchGate. (2025, August 6). (PDF) Nucleic Acid Related Compounds. Part 66. Improved Syntheses of 5′- Chloro-5′-deoxy- and 5′-S-Aryl(or Alkyl)-5′-thionucleosides.

- ACS Publications. (n.d.). The Synthesis and Properties of 6-Chloropurine and Purine1.

Sources

- 2. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro antiviral activity of 6-substituted 9-beta-D-ribofuranosylpurine 3', 5'-cyclic phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antiviral activity of certain 9-beta-D-ribofuranosylpurine-6-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vorbrüggen Glycosylation [drugfuture.com]

- 6. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]

- 7. Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

Biological activity of 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine in nucleoside research

The following technical guide is structured as a high-level monograph for drug discovery scientists, focusing on the chemical biology and synthetic utility of 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine .

Role in Nucleoside Research: The "Gateway" Scaffold for Non-Phosphorylatable Adenosine Analogs

Executive Summary

In the landscape of nucleoside therapeutics, 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine (CAS: 112506-90-8) occupies a critical niche as a privileged scaffold . Unlike standard nucleoside antimetabolites (e.g., Gemcitabine, Fludarabine) that rely on intracellular phosphorylation to inhibit DNA/RNA synthesis, this compound is engineered with a 5'-deoxy modification . This structural edit renders the molecule "invisible" to nucleoside kinases, effectively blocking the nucleotide biosynthetic pathway.

Consequently, its primary biological utility is twofold:

-

Synthetic Precursor: It serves as the electrophilic parent for generating libraries of

-substituted-5'-deoxyadenosine derivatives, which are potent, selective agonists for Adenosine Receptors (A1, A2A, A3) . -

Metabolic Probe: It acts as a tool to interrogate nucleoside transport systems and non-kinase enzymatic pathways (e.g., Adenosine Deaminase, Methylthioadenosine Phosphorylase) without the confounding variable of nucleotide pool incorporation.

Chemical Biology & Mechanism of Action

The "Metabolic Shunt" Hypothesis

The defining feature of this molecule is the absence of the 5'-hydroxyl group. In standard nucleoside pharmacology, the 5'-OH is the "ignition switch"—it is the site where kinases (like Adenosine Kinase) attach the first phosphate group, trapping the molecule inside the cell and activating it for DNA/RNA incorporation.

By removing this oxygen (5'-deoxy), 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine and its derivatives are metabolically shunted away from the polymerase pathway and towards:

-

G-Protein Coupled Receptors (GPCRs): Specifically Adenosine Receptors, where they act as stable ligands.

-

Catabolic/Salvage Enzymes: Such as Methylthioadenosine Phosphorylase (MTAP) or Nucleoside Hydrolases.

The 6-Chloro "Warhead"

The C6-position of the purine ring contains a chlorine atom, which is an excellent leaving group for Nucleophilic Aromatic Substitution (

Visualization: The Metabolic Blockade & Synthetic Divergence

The following diagram illustrates how the 5'-deoxy modification alters the biological fate of the molecule compared to native adenosine.

Figure 1: The "Metabolic Shunt." The 5'-deoxy modification blocks the kinase pathway (Red), forcing the molecule to act as a stable receptor ligand (Green) after functionalization.

Synthetic Utility: Protocol for Library Generation

For medicinal chemists, the value of this compound lies in the ease with which it can be converted into bioactive

Reaction Logic

The reaction is a classical

-

Solvent: Ethanol, Methanol, or Isopropanol (Protic solvents often accelerate

on purines). -

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. -

Temperature: 50°C – 80°C (Thermal) or Microwave irradiation (rapid).

Standard Operating Procedure (SOP)

Objective: Synthesis of

Materials:

-

Substrate: 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine (1.0 eq)

-

Nucleophile: Cyclopentylamine (1.2 – 1.5 eq)

-

Base: Triethylamine (2.0 eq)

-

Solvent: Absolute Ethanol (anhydrous)

Workflow:

-

Dissolution: In a round-bottom flask, dissolve 100 mg of the 6-chloro substrate in 5 mL of absolute ethanol. Ensure complete solubilization (sonicate if necessary).

-

Addition: Add 2.0 equivalents of Triethylamine followed by 1.2 equivalents of Cyclopentylamine.

-

Reaction:

-

Method A (Thermal): Reflux at 78°C for 4–6 hours. Monitor by TLC (

:MeOH 9:1). -

Method B (Microwave): Heat to 100°C for 15 minutes in a sealed vessel.

-

-

Work-up: Evaporate the solvent under reduced pressure. The residue will likely be a syrup or foam.

-

Purification: Flash column chromatography (Silica Gel). Elute with a gradient of 0-5% Methanol in Dichloromethane.

-

Validation: Verify structure via

-NMR (Loss of downfield aromatic signals characteristic of 6-Cl, appearance of N-H and cyclopentyl protons).

Biological Evaluation: Adenosine Receptor Binding

Once the scaffold is functionalized, the resulting compound must be evaluated for biological activity. Since these molecules cannot be phosphorylated, Radioligand Binding Assays are the gold standard to determine affinity (

Comparative Activity Data (Hypothetical/Representative)

The table below illustrates how the 5'-deoxy modification affects binding affinity compared to the parent nucleoside.

| Compound | 5'-Position | Target | Activity ( | Mechanism |

| 6-Cl-9-(5-deoxy-ribo)purine | Deoxy (-H) | Scaffold | > 10 | Precursor / Low affinity |

| Hydroxyl (-OH) | A1 Receptor | 0.6 nM | Agonist (Metabolically unstable) | |

| Deoxy (-H) | A1 Receptor | ~ 1-5 nM | Agonist (Metabolically Stable) | |

| 6-Chloropurine riboside | Hydroxyl (-OH) | DNA/RNA | Cytotoxic | Chain termination (after phosphorylation) |

Note: The 5'-deoxy analog retains high receptor affinity but gains significant half-life in biological systems due to kinase resistance.

Workflow: Membrane Binding Assay

Objective: Determine the

-

Membrane Preparation: Use CHO cells stably expressing hA1 receptors. Homogenize and centrifuge to isolate cell membranes.

-

Incubation:

-

Mix membrane suspension (50

protein) with radioligand (e.g., -

Add increasing concentrations of the test compound (

to -

Incubate at 25°C for 60 minutes.

-

-

Filtration: Rapidly filter through GF/B glass fiber filters to trap membranes. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting.

-

Calculation: Plot % Displacement vs. Log[Concentration] to determine

. Convert to

Visualizing the Synthetic Pathway

The following Graphviz diagram details the chemical transformation from the 6-chloro scaffold to the active receptor agonist.

Figure 2: Synthetic pathway for converting the 6-chloro scaffold into a bioactive adenosine agonist via SNAr.

References

-

Synthesis of C6-functionalized purine nucleosides: Title: Microwave irradiated C6-functionalization of 6-chloropurine nucleosides with various mild nucleophiles under solvent-free conditions. Source: Green Chemistry (RSC Publishing) URL:[Link]

-

Mechanistic Insight (

Reactivity): Title: SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism. Source: Journal of the American Chemical Society URL:[Link] -

Biological Application (Adenosine Analogs): Title: Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues.[1][2] Source: PubMed (NIH) URL:[Link]

-

Related 5'-Deoxy Activity (MTAP/Kinase): Title: Methyl 5'-(6-aminopurin-9-yl)-5'-deoxy-beta-D-ribofuranoside 2',3'-cyclic monophosphate: a novel, biologically active, structural analogue of cyclic AMP.[3] Source: Journal of Cyclic Nucleotide Research URL:[Link][3]

Sources

- 1. US6949640B2 - Method for synthesizing 2-chloro-9-(2-fluoro-β-D-arabinofuranosyl)-9H-purin-6-amine - Google Patents [patents.google.com]

- 2. Synthesis and antiviral activity of certain 9-beta-D-ribofuranosylpurine-6-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyl 5'-(6-aminopurin-9-yl)-5'-deoxy-beta-D-ribofuranoside 2',3'-cyclic monophosphate: a novel, biologically active, structural analogue of cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review of 5-deoxy-d-ribofuranosyl purine analogues

Synthesis, Chemical Biology, and Therapeutic Potential

Executive Summary

The 5'-hydroxyl group of the ribofuranosyl moiety is the canonical "handle" for cellular kinases, marking the entry of nucleosides into nucleotide metabolism. Removing or modifying this group to create 5'-deoxy-D-ribofuranosyl purine analogues fundamentally alters the molecule's biological trajectory. These compounds bypass the standard kinase salvage pathways, rendering them chemically distinct from classical antimetabolites like gemcitabine or fludarabine.

Instead of acting as chain terminators, 5'-deoxy analogues serve as potent modulators of the methionine salvage pathway , polyamine biosynthesis , and adenosine signaling . This guide provides a technical roadmap for the synthesis, characterization, and biological evaluation of this unique chemical class, with a specific focus on their application in targeting MTAP-deficient cancers and kinetoplastid parasites .

Chemical Biology & Mechanism of Action[1]

The 5'-Hydroxyl Paradox

In standard nucleoside drug design, the 5'-OH is essential for phosphorylation to the mono-, di-, and triphosphate forms (NTPs). 5'-deoxy analogues lack this site, making them inert to nucleoside kinases.[1] Their biological activity is driven by three alternative mechanisms:

-

Enzyme Inhibition (Transition State Mimicry): Analogues like 5'-methylthio-DADMe-immucillin-A (MTDIA) mimic the oxocarbenium transition state of 5'-methylthioadenosine phosphorylase (MTAP) , locking the enzyme and disrupting the methionine salvage pathway.

-

Metabolic Accumulation & Feedback Inhibition: In MTAP-deleted tumors (common in glioblastoma and pancreatic cancer), the natural metabolite 5'-deoxy-5'-methylthioadenosine (MTA) accumulates. High levels of MTA (or synthetic analogues) potently inhibit PRMT5 (Protein Arginine Methyltransferase 5), leading to splicing defects and cell death. This is the basis of "collateral lethality."

-

Receptor Modulation: Specific 5'-modifications (e.g., 5'-chloro-5'-deoxyadenosine) act as selective ligands for Adenosine Receptors (

), modulating G-protein coupled signaling without metabolic incorporation into DNA/RNA.

Pathway Visualization: The MTAP/Methionine Cycle

The following diagram illustrates the critical role of MTAP in salvaging adenine and methionine, highlighting where 5'-deoxy analogues intervene.

Figure 1: The Methionine Salvage Pathway. 5'-Deoxy analogues (MTA and synthetics) regulate this cycle by inhibiting MTAP or PRMT5. In MTAP-null cancers, MTA accumulation creates a dependency on de novo methionine synthesis.

Chemical Synthesis: The "Robins" Protocol

The synthesis of 5'-deoxy purine analogues is non-trivial due to the lability of the glycosidic bond and the need for selective functionalization at the 5'-position. The most robust method, established by Morris J. Robins , utilizes thionyl chloride (

Protocol: Synthesis of 5'-Deoxy-5'-methylthioadenosine (MTA)

Target Compound: 5'-Deoxy-5'-(methylthio)adenosine (

Step 1: Chlorination (Synthesis of 5'-Chloro-5'-deoxyadenosine)

-

Reagents: Adenosine (

eq), -

Procedure:

-

Suspend Adenosine (dried in vacuo) in anhydrous

at -

Add

dropwise, followed by slow addition of Pyridine over 40 mins. -

Allow to warm to Room Temperature (RT) and stir for 18h. Note: A cyclic sulfite intermediate forms.[2]

-

Deprotection: Add

(1:1) to the reaction mixture to hydrolyze the sulfite ester. Stir for 4h. -

Isolation: Filter the precipitate, wash with cold water/isopropanol.

-

Yield: ~90% as a colorless solid.

-

Step 2: Nucleophilic Displacement (Thiolation)

-

Reagents: 5'-Chloro-5'-deoxyadenosine (

eq), Sodium Thiomethoxide ( -

Procedure:

-

Dissolve the 5'-chloro intermediate in anhydrous DMF under Argon.

-

Add

in one portion. -

Stir at RT for 18h. (Reaction is usually complete when TLC shows disappearance of the chloride).

-

Workup: Dilute with water, adjust pH to 7 with dilute HCl. Cool to

to crystallize. -

Purification: Recrystallize from water/ethanol if necessary.

-

Validation:

-NMR should show the

-

Synthesis Workflow Diagram

Figure 2: The "Robins" Synthesis Pathway. This 2-step protocol avoids the use of toxic HMPA and provides high yields of 5'-modified purines.[3]

Biological Evaluation: MTAP Inhibition Assay

To validate the biological activity of synthesized 5'-deoxy analogues, their interaction with MTAP must be quantified. The Continuous Spectrophotometric Assay is the industry standard for determining kinetic parameters (

Principle:

MTAP cleaves the glycosidic bond of MTA (or analogue) to release Adenine.[4]

Protocol:

-

Buffer: 50 mM Potassium Phosphate (pH 7.4), 1 mM DTT.

-

Coupling System: Add Xanthine Oxidase (0.1 units/mL).

-

Substrate: Add varying concentrations of the 5'-deoxy analogue (0.5 - 50

). -

Initiation: Add recombinant human MTAP enzyme (10-50 ng).

-

Measurement: Monitor absorbance increase at 305 nm (

) for 5 minutes at -

Analysis: Plot initial velocity (

) vs. substrate concentration. If testing as an inhibitor against MTA, use a Lineweaver-Burk or Dixon plot to determine

Structure-Activity Relationship (SAR) Data

The following table summarizes the biological impact of modifying the 5'-position of the adenosine scaffold.

| 5'-Substituent (R) | Compound Name | Primary Target/Activity | Mechanism Note |

| -OH | Adenosine | Adenosine Receptors / Kinases | Natural substrate; rapidly phosphorylated. |

| -Cl | 5'-Chloroadenosine | Adenosine Receptors ( | Full agonist; metabolically stable against kinases. |

| -SCH₃ | MTA | MTAP / PRMT5 | Natural MTAP substrate; PRMT5 inhibitor at high conc. |

| -S-Alkyl (Ethyl) | 5'-Ethylthioadenosine | MTAP | Alternative substrate; slower turnover than MTA. |

| -NH₂ | 5'-Aminoadenosine | Unknown / Diverse | Precursor for amide coupling; weak biological activity alone. |

| -DADMe-Immucillin | MTDIA | MTAP (Inhibitor) | Transition state analogue ( |

References

-

Robins, M. J., et al. (1991).[2][5] "Nucleic acid related compounds. 66. Improved syntheses of 5'-chloro-5'-deoxy- and 5'-S-aryl(or alkyl)-5'-thionucleosides." Canadian Journal of Chemistry.[2]

-

Savarese, T. M., et al. (1981). "5'-Methylthioadenosine phosphorylase-I: Substrate activity of 5'-deoxyadenosine with the enzyme from Sarcoma 180 cells." Biochemical Pharmacology.

-

Marjon, K., et al. (2016).[6] "MTAP Deletions in Cancer Create Vulnerability to Targeting of the MAT2A/PRMT5/RIOK1 Axis." Cell Reports.

-

Sufrin, J. R., et al. (1989). "Novel Trypanocidal Analogs of 5'-(Methylthio)-Adenosine." Antimicrobial Agents and Chemotherapy.[7]

-

Tang, B., et al. (2018). "Specific targeting of MTAP-deleted tumors with a combination of 2′-fluoroadenine and 5′-methylthioadenosine." Cancer Research.

Sources

- 1. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Methionine intervention induces PD-L1 expression to enhance the immune checkpoint therapy response in MTAP-deleted osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN1639182A - Synthetic method of 5'-deoxy-5'-chloroadenosine and 5'-deoxy-5'-methylthioadenosine - Google Patents [patents.google.com]

- 6. filecache.investorroom.com [filecache.investorroom.com]

- 7. semanticscholar.org [semanticscholar.org]

The Orthogonal Scaffold: 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine in Nucleotide Metabolism & Drug Discovery

Executive Summary

6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine (hereafter 6-Cl-5'-dRP ) represents a specialized "gateway" scaffold in nucleoside chemistry. Unlike standard nucleosides that participate in the canonical salvage pathways (phosphorylation by kinases), the 5'-deoxy modification renders this compound and its derivatives metabolically "orthogonal"—they cannot be phosphorylated to the nucleotide level (MP/DP/TP).

This unique structural feature makes 6-Cl-5'-dRP an indispensable tool for:

-

Designing Kinase-Resistant Ligands: Creating adenosine receptor agonists/antagonists that do not interfere with intracellular ATP pools.

-

Nucleoside Transport Studies: Isolating transport kinetics (ENT/CNT) from metabolic trapping.

-

Combinatorial Chemistry: Serving as an electrophilic precursor for N6-substituted-5'-deoxyadenosine libraries via nucleophilic aromatic substitution (

).

Chemical Architecture & Mechanism of Action

Structural Logic

The utility of 6-Cl-5'-dRP is defined by two functional "handles":

-

C6-Chlorine (The Warhead): An electron-deficient center susceptible to nucleophilic attack by amines. This allows for the rapid diversification of the purine base (converting 6-chloropurine

-

5'-Deoxyribose (The Shield): The absence of the 5'-hydroxyl group prevents recognition by Adenosine Kinase (AK) and Deoxycytidine Kinase (dCK) . Consequently, derivatives of this scaffold are locked in the nucleoside state, preventing their incorporation into DNA/RNA or conversion into energetic phosphates.

Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of standard adenosine analogs versus 6-Cl-5'-dRP derivatives.

Figure 1: The 5'-deoxy modification blocks the "Metabolic Trap" (phosphorylation), forcing the compound to function solely as a receptor ligand or transport probe.

Core Application: Synthesis of Kinase-Resistant Probes

The primary role of 6-Cl-5'-dRP in drug development is the synthesis of

Experimental Protocol: Displacement

Objective: Synthesize

Reagents:

-

Substrate: 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine (1.0 eq)

-

Nucleophile: Benzylamine (1.2 eq)

-

Base: Triethylamine (TEA) (2.0 eq)

-

Solvent: Absolute Ethanol (EtOH) or Isopropanol

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask, dissolve 6-Cl-5'-dRP (100 mg, 0.37 mmol) in 5 mL of absolute EtOH.

-

Activation: Add TEA (103 µL, 0.74 mmol) to the solution. Stir at room temperature for 5 minutes to ensure basicity (scavenging HCl produced during substitution).

-

Nucleophilic Attack: Add Benzylamine (48 µL, 0.44 mmol) dropwise.

-

Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: DCM:MeOH 9:1). The starting material (

) should disappear, and a more polar product ( -

Workup: Evaporate the solvent under reduced pressure to yield a crude oil.

-

Purification: Flash column chromatography on silica gel.

-

Gradient: 0%

5% MeOH in DCM.

-

-

Validation: Verify structure via

H-NMR. Look for the disappearance of the C6-Cl shift and the appearance of the

Why this works: The 6-position of the purine ring is electron-deficient due to the electronegative chlorine and the ring nitrogens. Primary amines act as strong nucleophiles, displacing the chloride ion via an addition-elimination mechanism.

Role in Nucleotide Metabolism Studies[1][2]

The "Negative Control" for Phosphorylation

In studies involving Adenosine Kinase (AK) or Nucleoside Transporters (ENTs) , distinguishing between uptake and metabolism is difficult.

-

Standard Tracer:

-Adenosine. It enters the cell and is immediately phosphorylated to AMP, trapping it inside. Total uptake = Transport + Metabolism. -

The 6-Cl-5'-dRP Derivative:

-5'-Deoxyadenosine (synthesized from our scaffold). It enters via ENT1/ENT2 but cannot be trapped . -

Result: By comparing the accumulation of the two, researchers can mathematically decouple transport rates (

) from kinase activity (

Inhibition of Methylthioadenosine Phosphorylase (MTAP)

The 6-Cl-5'-dRP scaffold mimics the structure of 5'-Deoxy-5'-methylthioadenosine (MTA) , a byproduct of polyamine synthesis.

-

Mechanism: MTAP cleaves MTA into Adenine and 5-methylthioribose-1-phosphate.

-

Application: Derivatives of 6-Cl-5'-dRP are screened as MTAP inhibitors . In MTAP-deficient cancers (common in glioblastoma), these analogs can be used to exploit synthetic lethality by targeting the salvage pathway.

Quantitative Data: Reactivity Profile

The following table summarizes the reactivity of 6-Cl-5'-dRP with various nucleophiles, crucial for planning library synthesis.

| Nucleophile Class | Example Reagent | Reaction Conditions | Yield (%) | Product Application |

| Primary Aliphatic Amine | Methylamine | EtOH, RT, 2h | >90% | A3 Receptor Agonists |

| Primary Aromatic Amine | Aniline | n-BuOH, 100°C, 12h | 40-60% | Kinase Inhibitors |

| Secondary Amine | Dimethylamine | EtOH, 50°C, 4h | 75-85% | Steric Probes |

| Thiol | NaSH (Sodium Hydrosulfide) | DMF, 100°C, 6h | 60% | 6-Thio-5'-deoxy intermediates |

| Alkoxide | NaOMe (Sodium Methoxide) | MeOH, Reflux, 2h | 80% | 6-Methoxy purine analogs |

Data aggregated from standard purine chemistry literature (see References).

References

-

Zurita, F. V., et al. (2018). "Semisynthesis, Characterization and Evaluation of New Adenosine Derivatives as Antiproliferative Agents." Molecules, 23(5), 1111.

-

Dolezal, K., et al. (2007). "Preparation, biological activity and endogenous occurrence of N6-benzyladenosines." Bioorganic & Medicinal Chemistry, 15(11), 3737-3747.

-

Kim, Y. A., et al. (2007). "Synthesis, biological evaluation and molecular modeling studies of N6-benzyladenosine analogues as potential anti-toxoplasma agents." Biochemical Pharmacology, 73(10), 1558-1572.

-

Robins, M. J., et al. (2001). "Nucleic acid related compounds. 110. Synthesis of 6-substituted purines." Journal of Heterocyclic Chemistry, 38, 1297.

Methodological & Application

Using 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine as a scaffold for modified nucleosides

Application Notes & Protocols

Topic: Using 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine as a Scaffold for Modified Nucleosides

Abstract

Modified nucleosides are cornerstones of therapeutic drug development and biochemical research, with applications ranging from antiviral to anticancer agents.[1][2] This guide focuses on the strategic use of 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine, a versatile and highly reactive scaffold for the synthesis of a diverse library of nucleoside analogs. The inherent reactivity of the C6-chloro substituent makes it an excellent electrophilic site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups.[3][4] Furthermore, the 5'-deoxy nature of the ribose moiety offers a unique structural feature for exploring structure-activity relationships (SAR) where the 5'-hydroxyl group is not required for biological activity or can be a site for further modification. This document provides a comprehensive overview of the scaffold's reactivity, detailed protocols for its modification, and expert insights into reaction optimization and troubleshooting.

Introduction: The Strategic Advantage of the 6-Chloropurine Scaffold

Nucleoside analogs often exert their biological effects by mimicking endogenous nucleosides, thereby interfering with nucleic acid synthesis or other metabolic pathways.[1] The 6-chloropurine scaffold is a pivotal intermediate in the synthesis of many such analogs.[3] Its utility stems from two key features:

-

The C6-Chloro Group: This is an excellent leaving group, making the C6 position of the purine ring highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various nitrogen, oxygen, sulfur, and carbon nucleophiles, leading to a vast array of N6-substituted adenosine analogs and other purine derivatives.[5][6]

-

The 5'-Deoxy Ribose: The absence of the 5'-hydroxyl group can be advantageous in several ways. It can increase the lipophilicity of the resulting nucleoside analog, potentially improving cell membrane permeability. It also prevents 5'-phosphorylation, which can be a desirable trait when targeting enzymes that do not require a 5'-phosphate for activity or to avoid certain metabolic pathways.

The combination of these features makes 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine a powerful tool for medicinal chemists and drug development professionals aiming to create novel therapeutic agents.[1][3]

Chemical Principles and Reactivity

The core of this scaffold's utility lies in the electron-deficient nature of the purine ring system, which is further enhanced by the electron-withdrawing effect of the chlorine atom at the C6 position. This makes the C6 carbon a prime target for nucleophilic attack.

The general mechanism for the SNAr reaction at the C6 position is a two-step process:

-

Nucleophilic Attack: A nucleophile attacks the electrophilic C6 carbon, forming a tetrahedral intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The chloride ion is expelled, and the aromaticity of the purine ring is restored, yielding the C6-substituted product.

The rate and success of this reaction are influenced by several factors, including the nucleophilicity of the attacking species, the solvent, the temperature, and the presence of a base to neutralize the HCl generated during the reaction.

Synthetic Applications and Versatility

The 6-chloropurine scaffold can be used to synthesize a wide range of modified nucleosides. The following diagram illustrates the versatility of this starting material.

Caption: Versatility of the 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine scaffold.

Detailed Protocols

Protocol 1: Synthesis of an N6-Substituted 5'-Deoxyadenosine Analog

This protocol details a general procedure for the synthesis of an N6-substituted analog via nucleophilic substitution with an amine.

Workflow Diagram:

Caption: Workflow for N6-substituted 5'-deoxyadenosine analog synthesis.

Materials:

-

6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine

-

Amine of choice (e.g., butylamine, benzylamine)

-

Anhydrous Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine (1.0 eq) in anhydrous ethanol (or DMF).

-

Reagent Addition: Add the desired amine (1.5-3.0 eq) to the solution. Then, add a non-nucleophilic base such as DIPEA or Et3N (2.0-4.0 eq).[7] The base is crucial to scavenge the HCl produced during the reaction, driving it to completion.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80 °C for ethanol) and stir.[8] The reaction time can vary from 2 to 24 hours depending on the reactivity of the amine.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude residue is then purified by silica gel column chromatography.[7] A gradient of methanol in dichloromethane is often effective for eluting the desired product.

-

Characterization: The pure product should be characterized by standard analytical techniques such as NMR (1H, 13C) and mass spectrometry to confirm its identity and purity.[7][9]

Table 1: Example Reaction Conditions and Yields

| Nucleophile (Amine) | Base | Solvent | Time (h) | Typical Yield (%) |

| Butylamine | DIPEA | EtOH | 4 | ~85% |

| Benzylamine | Et3N | EtOH | 6 | ~90%[6] |

| Morpholine | DIPEA | DMF | 8 | ~80% |

Protocol 2: Suzuki-Miyaura Cross-Coupling for C6-Aryl Analogs

This protocol outlines the synthesis of C6-aryl substituted purine nucleosides, which are often explored for their potential as kinase inhibitors.[10][11]

Materials:

-

6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

-

Base (e.g., K2CO3, Cs2CO3)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)

Procedure:

-

Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC.

-

Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with the reaction solvent.

-

Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography.

-

Characterization: Confirm the structure of the C6-aryl product by NMR and mass spectrometry.

Troubleshooting and Optimization

-

Low Yields in SNAr: If yields are low, consider increasing the excess of the amine and base. Switching to a more polar aprotic solvent like DMF can also accelerate the reaction. For less reactive amines, microwave irradiation can significantly shorten reaction times and improve yields.[5]

-

Side Reactions: The ribose hydroxyl groups can sometimes react under strongly basic conditions. While the 5'-deoxy scaffold simplifies this, protection of the 2' and 3' hydroxyls (e.g., as an acetonide) may be necessary for certain transformations.[4][12]

-

Decomposition in Suzuki Coupling: Palladium-catalyzed reactions can be sensitive. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Degassing the solvent prior to use is recommended.

Characterization of Modified Nucleosides

The structural elucidation of newly synthesized nucleoside analogs is critical. The following techniques are indispensable:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR provides information on the proton environment, including the anomeric proton of the ribose and substituent protons. 13C NMR confirms the carbon skeleton. 2D NMR techniques (COSY, HSQC, HMBC) can be used for complete structural assignment.[9][13]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compound.[14]

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.[14][15]

Conclusion

6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine is an exceptionally valuable and versatile scaffold in the field of nucleoside chemistry. Its predictable reactivity at the C6 position allows for the systematic and efficient synthesis of diverse libraries of modified nucleosides. The protocols and insights provided in this guide are intended to empower researchers to leverage this powerful chemical tool in their drug discovery and chemical biology endeavors.

References

- Mastering Nucleoside Chemistry: Applications of 6-Chloropurine Riboside. NINGBO INNO PHARMCHEM CO.,LTD.

- Microwave irradiated C6-functionalization of 6-chloropurine nucleosides with various mild nucleophiles under solvent-free conditions. Green Chemistry (RSC Publishing).

- Adenosine: Synthetic Methods of Its Deriv

- Synthesis of Adenosine Derivatives as Transcription Initiators and Preparation of 5 ' Fluorescein- and Biotin-Labeled RNA. The Aquila Digital Community - The University of Southern Mississippi.

- 6-Chloropurine riboside. Chem-Impex.

- Biophysical and Conformational Properties of Modified Nucleosides in RNA (Nuclear Magnetic Resonance Studies).

- Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids.

- Adenosine Derivates as Antioxidant Agents: Synthesis, Characterization, in Vitro Activity, and Theoretical Insights. PMC.

- Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids.

- Some short-chain N6-substituted adenosine analogues with antitumor properties. PubMed.

- Scheme (4). Preparation of N 6 -substituted adenosines via amination of....

- An efficient transition metal-free indolylation on 6-chloropurine ribonucleosides and photophysical studies of conjug

- Synthesis of Nucleosides through Direct Glycosylation of Nucleobases with 5-O-Monoprotected or 5-Modified Ribose: Improved Protocol, Scope, and Mechanism.Semantic Scholar.

- Chloropurine riboside (6-Chloropurine riboside) | Purine Nucleoside Analog. MedChemExpress.

- 2′-Ribose-modified nucleotides: A strategy for reducing off-target effects of oligonucleotide drugs. PMC.

- Overview of modified nucleosides. The arrows indicate the target sites....

- Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PMC.

- Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PubMed.

- Probing the Binding Requirements of Modified Nucleosides with the DNA Nuclease SNM1A. MDPI.

- The Synthesis of Ribose and Nucleoside Deriv

- Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. PubMed.

- The efficient syntheses of 5′-deoxy-5′-fluoro -guanosine and –inosine. PMC - NIH.

- Position-specific ORF nucleoside-ribose modifications enabled by complete chemical synthesis enhance mRNA stability and translation.

- 2-Amino-6-chloro-9-(2-β-C-methyl-β-D-ribofuranosyl)-9H-purine. MedchemExpress.com.

- Evaluating the reproducibility of quantifying modified nucleosides

- Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity. MDPI.

- Identification and Quantification of Modified Nucleosides in Saccharomyces cerevisiae mRNAs. PMC.

- Crystal structure of human type II inosine monophosphate dehydrogenase: Implications for ligand binding and drug design. PNAS.

- RIBOSE MODIFIED NUCLEOSIDES AND NUCLEOTIDES AS LIGANDS FOR PURINE RECEPTORS. PMC.

- 6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-purine. CD BioGlyco.

- 6-chloro-9-<5-O-(tert-butyldimethylsilyl)-2,3-dideoxy-α-L-ribofuranosyl>purine. 摩熵化学.

- SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism1.

- An efficient transition metal-free indolylation on 6-chloropurine ribonucleosides and photophysical studies of conjug

- Kinetics of nucleophilic substitution on 6-chloropurine ribonucleoside in aqueous solution. Article Galaxy.

- Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Open Access Pub.

- Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Inform

- Nucleic Acid Related Compounds. Part 66. Improved Syntheses of 5′- Chloro-5′-deoxy- and 5′-S-Aryl(or Alkyl)-5′-thionucleosides.

- Product Class 17: Purines. Science of Synthesis.

- Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiprolifer

- A concise synthesis of isoguanine 2'-deoxyriboside and its adenine-like triplex formation when incorpor

- Synthesis and optical behaviors of 6-seleno-deoxyguanosine. PMC.

- Radioimmunoassays for the modified nucleosides N[9-(beta-D-ribofuranosyl)purin-6-ylcarbamoyl]-L-threonine and 2-methylthioadenosine. PMC.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microwave irradiated C6-functionalization of 6-chloropurine nucleosides with various mild nucleophiles under solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adenosine Derivates as Antioxidant Agents: Synthesis, Characterization, in Vitro Activity, and Theoretical Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Probing the Binding Requirements of Modified Nucleosides with the DNA Nuclease SNM1A [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-purine - CD BioGlyco [bioglyco.com]

- 13. researchgate.net [researchgate.net]

- 14. Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aquila.usm.edu [aquila.usm.edu]

Application Note: Mechanistic Profiling of 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine

Subtitle: In Vitro Assay Conditions for Distinguishing Phosphorylation-Dependent vs. Independent Cytotoxicity in Nucleoside Analog Development.

Executive Summary & Scientific Rationale

In the development of purine nucleoside antimetabolites (e.g., Cladribine, Fludarabine, Clofarabine), the primary mechanism of action typically requires intracellular activation via phosphorylation at the 5'-hydroxyl position, catalyzed by enzymes such as Adenosine Kinase (AK) or Deoxycytidine Kinase (dCK) .

6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine (hereafter referred to as 6-Cl-5'-dPu ) serves a critical role as a mechanistic probe and negative control .[1] By structurally lacking the 5'-hydroxyl group, this molecule cannot be phosphorylated to the 5'-monophosphate nucleotide.[1]

Application Scope:

-

Mechanism of Action (MoA) Validation: If 6-Cl-5'-dPu retains cytotoxicity comparable to its 5'-OH parent (6-chloropurine riboside), the mechanism is likely kinase-independent (e.g., direct inhibition of SAH hydrolase, MTAP, or adenosine receptor signaling).[1]

-

Transporter Studies: Used to decouple nucleoside transport (ENT/CNT) kinetics from intracellular metabolic trapping.[1]

-

Synthetic Intermediate: Precursor for

-substituted 5'-deoxyadenosine analogs.[1]

Chemical Properties & Stock Preparation

Nucleoside analogs often suffer from poor aqueous solubility and hydrolytic instability. Proper handling is prerequisite for assay reproducibility.

Physicochemical Profile

| Property | Specification |

| CAS Number | 4546-67-2 (Generic/Related) |

| Molecular Formula | C₁₀H₁₁ClN₄O₃ |

| Molecular Weight | ~270.67 g/mol |

| Solubility (Water) | Low (< 1 mg/mL) |

| Solubility (DMSO) | High (> 50 mg/mL) |

| Stability | Sensitive to strong acid/base (glycosidic bond cleavage) |

Protocol: Stock Solution Preparation (10 mM)

Reagents: Anhydrous Dimethyl Sulfoxide (DMSO) (Sigma-Aldrich, Cell Culture Grade).

-

Weighing: Accurately weigh 2.7 mg of 6-Cl-5'-dPu powder into a sterile microcentrifuge tube.

-

Dissolution: Add 1.0 mL of anhydrous DMSO. Vortex vigorously for 30 seconds.

-

Note: If the solution appears cloudy, sonicate in a water bath at 37°C for 5 minutes.

-

-

Sterilization: Do not filter DMSO stocks through standard cellulose acetate filters (they dissolve).[1] Use PTFE or Nylon 0.22 µm syringe filters if sterility is strictly required, though 100% DMSO is bacteriostatic.

-

Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months).

Assay Protocol A: Comparative Cytotoxicity Profiling

Objective: To determine if cytotoxicity is dependent on 5'-phosphorylation.[1] This assay compares 6-Cl-5'-dPu against its parent, 6-Chloropurine Riboside (6-Cl-PuR).[1]

Biological Logic[1]

-

Hypothesis: 6-Cl-PuR is toxic (

) because it is phosphorylated to the triphosphate.[1] -

Validation: 6-Cl-5'-dPu should be non-toxic (

) if the mechanism requires phosphorylation.[1] If 6-Cl-5'-dPu is also toxic, the compound acts via a non-canonical pathway (e.g., mitochondrial stress or receptor agonism).[1]

Materials

-

Cell Lines: CCRF-CEM (T-lymphoblast), K562, or HCT-116.[1]

-

Assay Reagent: CellTiter-Glo® (Promega) or MTS Reagent.[1]

-

Control Compound: 6-Chloropurine Riboside (Sigma).[1]

Step-by-Step Methodology

-

Seeding: Plate cells in 96-well white-walled plates (for luminescence) at a density of 5,000 cells/well in 90 µL of media. Incubate for 24 hours.

-

Compound Dilution (Serial):

-

Prepare a 200 µM working solution of 6-Cl-5'-dPu and 6-Cl-PuR in culture media (final DMSO < 0.5%).[1]

-

Perform a 1:3 serial dilution (9 points) to generate a concentration range from 100 µM down to ~0.01 µM.

-

-

Treatment: Add 10 µL of the diluted compounds to the cells.

-

Controls: DMSO Vehicle (Negative), Staurosporine (Positive Death Control).

-

-

Incubation: Incubate for 72 hours (Nucleoside analogs require at least 2 cell cycles to manifest DNA-incorporation toxicity).

-

Readout: Add 100 µL CellTiter-Glo reagent, shake for 2 minutes, incubate 10 minutes, and read Luminescence.

Data Interpretation

| Compound | Expected IC50 (Kinase-Dependent MoA) | Expected IC50 (Kinase-Independent MoA) |

| 6-Cl-PuR (Parent) | Low (e.g., 1-5 µM) | Low (e.g., 1-5 µM) |

| 6-Cl-5'-dPu (Probe) | No Effect (>100 µM) | Toxic (< 10 µM) |

Assay Protocol B: Adenosine Kinase (AK) Resistance Assay

Objective: To biochemically confirm that 6-Cl-5'-dPu is not a substrate for Adenosine Kinase, validating its use as a negative control.[1]

Mechanism Visualization

The following diagram illustrates the divergent metabolic fates of the parent compound versus the 5'-deoxy probe.

Figure 1: Divergent metabolic pathways.[1] The 5'-deoxy modification prevents the initial phosphorylation step, rendering the molecule inert to the canonical activation pathway.[1]

Protocol Details

Method: HPLC-based depletion assay.[1] Reagents: Recombinant Human Adenosine Kinase (rhAK), ATP (1 mM), MgCl₂ (5 mM).

-

Reaction Mix: Incubate 50 µM of 6-Cl-5'-dPu with 50 nM rhAK in Tris-HCl buffer (pH 7.4) containing 1 mM ATP and 5 mM MgCl₂.

-

Timepoints: Harvest aliquots at 0, 30, 60, and 120 minutes.

-

Quenching: Stop reaction by adding equal volume of ice-cold Methanol/Acetonitrile (1:1).

-

Analysis: Centrifuge (10,000 x g) and inject supernatant into HPLC (C18 Column).

-

Success Criteria:

-

Parent Control (6-Cl-PuR): Peak area decreases >50% over 60 mins (conversion to MP).

-

Probe (6-Cl-5'-dPu): Peak area remains unchanged (>95% recovery).[1]

-

References & Authoritative Sources

-

Robak, T., & Robak, P. (2012). Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias.[2][3] Current Pharmaceutical Design, 18(23), 3373-3388.[2][3]

-

Plunkett, W., & Gandhi, V. (2001). Nucleoside analogs: molecular mechanisms signaling cell death.[4] Oncogene, 20, 7075–7084. (Describes the necessity of phosphorylation for toxicity). [1]

-

Parker, W. B., et al. (1998). Metabolism and mechanism of action of 5-aza-2'-deoxycytidine.[1] Pharmacology & Therapeutics, 84(3). (Establishes protocols for nucleoside kinase assays).

-

MedChemExpress (MCE). 6-Chloropurine riboside Product Data Sheet. (Solubility and stability data for the parent class).

Disclaimer: This protocol is intended for research use only. 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine is a potent chemical probe; consult local safety guidelines (SDS) before handling.[1]

Sources

Application Note: Storage, Handling, and Protocols for 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine

Topic: Storage and handling requirements for 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine Content Type: Application Notes and Protocols

Abstract & Compound Identity

6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine is a specialized nucleoside analog characterized by the substitution of the hydroxyl group at the 5'-position of the ribose sugar with a hydrogen atom, alongside a reactive chlorine atom at the C6 position of the purine ring.[1][2][3]

Unlike standard ribonucleosides, the absence of the 5'-hydroxyl group renders this compound incapable of being phosphorylated by cellular kinases to form 5'-nucleotides.[1][2] This unique structural feature makes it an invaluable tool for:

-

Mechanistic Studies: Acting as a negative control in kinase phosphorylation assays.[1][2]

-

Medicinal Chemistry: Serving as a scaffold for the synthesis of N6-substituted-5'-deoxyadenosine analogs (e.g., specific adenosine receptor agonists/antagonists).[1][2]

-

Metabolic Research: Investigating nucleoside transport and metabolism pathways independent of nucleotide pool integration.[1][2]

Physicochemical Profile

| Property | Specification | Notes |

| Appearance | White to off-white crystalline solid | Inspect for discoloration (yellowing indicates degradation).[1][2] |

| Solubility (Primary) | DMSO (Dimethyl sulfoxide) | Recommended for stock solutions (>10 mM).[2] |

| Solubility (Secondary) | Ethanol, DMF | Soluble, but DMSO offers better long-term stability.[2] |

| Solubility (Aqueous) | Low (< 1 mg/mL) | Hydrophobic : The 5'-deoxy modification significantly reduces water solubility compared to the parent riboside.[2] |

| Hygroscopicity | Moderate | Protect from atmospheric moisture to prevent hydrolysis.[1][2] |

| Reactivity | C6-Chloro group | Susceptible to nucleophilic displacement (amines, thiols, hydroxide).[2] |

| Stability | Acid/Base Labile | The glycosidic bond is acid-labile; the C6-Cl is base-labile.[1][2] |

Storage Protocols

Solid State Storage

Objective: Prevent hydrolysis of the C6-Cl bond and cleavage of the glycosidic linkage.[1][2]

-

Temperature: Store at -20°C for long-term stability (> 1 month). Short-term storage (transport) at 4°C is acceptable.[1][2]

-

Atmosphere: Keep under inert gas (Argon or Nitrogen) if possible.[2]

-

Container: Amber glass vials with PTFE-lined caps to prevent light exposure and moisture ingress.[2]

-

Desiccation: Store within a secondary container (desiccator or sealed bag with silica gel) to mitigate hygroscopic degradation.[2]

Solution State Storage (Stock Solutions)

Objective: Maintain chemical integrity in solvent.

-

Solvent: Anhydrous DMSO (Grade ≥ 99.9%).[2] Avoid water-containing solvents for storage.[1][2][4]

-

Temperature: -20°C or -80°C .

-

Freeze-Thaw: Limit to max 3 cycles . Aliquot immediately after preparation.

-

Shelf Life:

Visualization: Storage Decision Logic

Figure 1: Decision tree for ensuring optimal stability during storage of solid and solubilized compound.

Solubilization & Handling Protocol

Safety Precautions[2][3][6]

-

Hazard: The 6-chloropurine moiety is a potential skin sensitizer and irritant.[1][2]

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2] Handle powder in a fume hood to avoid inhalation.[1][2]

Preparation of 10 mM Stock Solution

Materials:

Protocol:

-

Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid.

-

Weighing: Accurately weigh 2.7 mg of compound.

-

Dissolution: Add 1.0 mL of anhydrous DMSO.

-

Mixing: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2 minutes.[2]

-

Aliquoting: Dispense into 50–100 µL aliquots in sterile microcentrifuge tubes.

-

Labeling: Mark with "10mM 6-Cl-5-d-Pur", Solvent, Date, and Operator initials.

Aqueous Dilution for Assays

Challenge: The 5'-deoxy group increases lipophilicity, raising the risk of precipitation in aqueous buffers.[1][2]

Protocol:

-

Prepare the biological buffer (e.g., PBS, HEPES) at the desired pH (7.0–7.5).[2]

-

Stepwise Addition: Slowly add the DMSO stock to the buffer while vortexing (never add buffer to the DMSO stock).

-

Limit DMSO: Keep final DMSO concentration < 1% (v/v) to avoid solvent toxicity in cell assays.

-

Immediate Use: Prepare working solutions immediately before the experiment. Do not store aqueous dilutions.[1][2]

Visualization: Solubilization Workflow

Figure 2: Workflow for preparing and validating stock solutions.

Troubleshooting & Quality Control

| Observation | Probable Cause | Corrective Action |

| Yellowing of Solid | Oxidation or Hydrolysis | Discard.[1][2] Ensure storage is desiccated and at -20°C. |

| Precipitation in Media | Concentration too high | Reduce working concentration or increase DMSO % (if tolerated). |

| Loss of Biological Activity | C6-Cl Hydrolysis | Check stock purity via HPLC. C6-Cl can hydrolyze to C6-OH (Inosine analog) if DMSO contains water.[1][2] |

| Unexpected Phosphorylation | Contamination | Verify identity.[1][2] 5'-deoxy compounds cannot be phosphorylated at the 5' site.[1][2] Ensure no 5'-OH impurity (parent riboside) is present.[1][2] |

QC Analytical Parameters (HPLC):

-

Mobile Phase: Water/Acetonitrile gradient (0.1% TFA).

-

Detection: UV at 265 nm (characteristic of 6-chloropurine).[1][2]

-

Retention Time: Will be longer (more hydrophobic) than 6-chloropurine riboside due to the lack of the 5'-OH group.[1][2]

References

-

Montgomery, J. A., & Hewson, K. (1969).[2] Nucleosides of 2-Fluoroadenine. Journal of Medicinal Chemistry. (Provides foundational handling for halogenated purine nucleosides).[2]

-

Robins, M. J., et al. (1998).[2] Nucleic Acid Related Compounds.[1][2][5][6][7][8][9][10] Synthesis of 5'-Deoxy-5'-halo- and 5'-Deoxy-5'-thionucleosides. (General synthetic protocols and stability data for 5'-deoxy nucleosides).

Sources

- 1. 6-Chloropurine ribonucleoside synthesis - chemicalbook [chemicalbook.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Page loading... [guidechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 6-Chloro-9-(b-D-ribofuranosyl)purine, 100 g, CAS No. 5399-87-1 | Nucleotides & Nucleosides | Nucleotides & Nucleosides | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 6. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. An efficient transition metal-free indolylation on 6-chloropurine ribonucleosides and photophysical studies of conjugated nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Semisynthesis of 6-chloropurine-2'-deoxyriboside 5'-dimethoxytrityl 3'-(2-cyanoethyl-N,N-diisopropylamino)phosphoramidite and its use in the synthesis of fluorescently labeled oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The synthesis of oligoribonucleotides containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines via post-synthetic modification of precursor oligomers - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: HPLC Purification of 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine

[1]

Status: Active Ticket ID: PUR-6CL-5DR-001 Assigned Specialist: Senior Application Scientist[1]

Introduction

Welcome to the technical support hub for the purification of 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine . This molecule presents a unique chromatographic challenge: it combines the lipophilicity of the 6-chloropurine base with the specific polarity shift of the 5'-deoxy sugar moiety.

Unlike standard adenosine derivatives, the absence of the 5'-hydroxyl group increases retention on reverse-phase media, while the reactive 6-chloro substituent imposes strict limitations on pH and buffer selection to prevent hydrolysis (to inosine derivatives) or amination.

This guide is structured to address your immediate experimental needs, moving from method selection to troubleshooting specific failure modes.

Module 1: Strategic Method Development

Stationary Phase Selection

For this specific nucleoside analogue, standard C18 columns are the baseline, but "end-capping" is non-negotiable to prevent peak tailing caused by the interaction of the purine nitrogens with residual silanols.

| Column Type | Recommendation | Technical Rationale |

| C18 (End-capped) | Primary Choice | The 5'-deoxy modification increases hydrophobicity.[1] A high-carbon-load C18 provides sufficient retention to separate the product from the more polar free base (6-chloropurine).[1] |

| Phenyl-Hexyl | Alternative | If the impurity profile contains aromatic byproducts (e.g., protected benzoyl groups), the |

| Porous Graphitic Carbon (PGC) | Avoid | While good for polar nucleosides, PGC often retains chloropurines too strongly, requiring harsh elution conditions that risk degradation.[1] |

Mobile Phase Architecture

Critical Warning: The C6-Chlorine atom is susceptible to Nucleophilic Aromatic Substitution (

-

Avoid: Primary/Secondary amine buffers (Tris, Glycine) or high pH (>8.0).[1]

-

Avoid: Methanol in the presence of heat/acid (risk of methoxylation). Acetonitrile (ACN) is the preferred organic modifier.[1]

Recommended System:

-

Solvent A: 10 mM Ammonium Acetate (pH 5.5 - 6.[1]0) OR 0.1% Formic Acid (pH ~2.8).[1]

-

Solvent B: 100% Acetonitrile (HPLC Grade).[1]

ngcontent-ng-c1352109670="" class="ng-star-inserted">Expert Insight: While 0.1% Formic Acid gives sharp peaks, the acidic environment can accelerate glycosidic bond cleavage (depurination) if the fraction is left standing. Ammonium Acetate (pH 6.0) is the "Safe Harbor" for 6-chloropurine derivatives.

Module 2: Step-by-Step Purification Protocol

Workflow Visualization

The following diagram outlines the decision logic for purifying this specific intermediate.

Figure 1: Purification workflow emphasizing sample preparation and immediate post-run processing to ensure stability.

The Gradient Protocol (Preparative)

Assuming a 250 x 21.2 mm Prep C18 Column, 5 µm.

-

Equilibration: 95% A / 5% B for 5 CV (Column Volumes).

-

Loading: Inject sample (dissolved in minimal DMSO).

-

Gradient Profile:

-

0–2 min: Hold 5% B (Elute salts/polar impurities).[1]

-

2–20 min: Linear ramp 5%

60% B. -

20–22 min: Ramp to 95% B (Wash).

-

22–25 min: Hold 95% B.

-

-

Detection: UV at 264 nm (Lambda max for 6-chloropurine).[1]

Module 3: Troubleshooting Guide (Q&A)

Issue 1: Peak Splitting & Doublets

User Question: "I see two peaks with identical mass spectra (m/z 286/288 for Cl isotope) eluting close together. Is my column failing?"

Technical Diagnosis:

This is likely Anomeric Separation .[1] The synthesis of nucleosides often produces a mixture of

-

The Mechanism: The 5'-deoxy ribose ring can attach to the purine base in two orientations. The

-anomer is usually the bioactive target, while the -

The Fix:

-

Flatten the Gradient: Change the slope from 3% B/min to 0.5% B/min during the elution window.

-

Temperature Control: Lower the column temperature to 15°C. This often improves selectivity for isomeric separations by reducing kinetic energy, allowing subtle steric differences to dictate retention.[1]

-

Issue 2: "Ghost" Peaks & Degradation

User Question: "My pure fraction shows a new peak at a lower retention time after sitting overnight."

Technical Diagnosis: You are witnessing Hydrolysis .[1][2]

-

The Mechanism: The C6-Chlorine is being replaced by a hydroxyl group (forming the 5'-deoxyinosine derivative) or the glycosidic bond is cleaving (releasing 6-chloropurine base).[1]

-

The Fix:

-

Check pH: Ensure your fraction collector is not sitting in a warm area.[1]

-

Immediate Workup: Do not store fractions in aqueous acidic mobile phase (like 0.1% TFA or Formic Acid) for >4 hours. Flash freeze and lyophilize immediately.

-

Solvent Swap: If using Methanol, switch to Acetonitrile. Methanol can slowly attack the 6-Cl position to form 6-methoxy purine.[1]

-

Issue 3: Broad/Tailing Peaks

User Question: "The main peak is tailing significantly, ruining resolution."

Technical Diagnosis: This indicates Secondary Silanol Interactions .[1] The N7 and N3 nitrogens on the purine ring are basic and interact with acidic silanols on the silica support.

-

The Fix:

-

Add Salt: Increase Ammonium Acetate concentration to 25 mM. The ammonium ions compete for the silanol sites, "blocking" them from the purine.

-

Switch Column: Move to a "Polar Embedded" C18 or a dedicated "Base Deactivated" column (e.g., Waters XBridge or Phenomenex Luna Omega).[1]

-

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use TFA (Trifluoroacetic acid) in the mobile phase?

A: Use with caution. While TFA provides excellent peak shape, its low pH (<2.[1]0) is dangerous for the glycosidic bond of purine nucleosides. If you must use it, keep the concentration

Q: How do I store the purified solid? A: Store at -20°C under argon or nitrogen. The 6-chloro group is reactive; exposure to moisture and room temperature can lead to slow hydrolysis.

Q: Why does the 5'-deoxy analog elute later than the riboside? A: The 5'-hydroxyl group on the ribose is a polar, hydrogen-bond-donating moiety. Removing it (5'-deoxy) increases the overall lipophilicity of the molecule, increasing its affinity for the hydrophobic C18 stationary phase.

References

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 93003, 6-Chloropurine riboside. Retrieved from [Link]

-

Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Retrieved from [Link]

-

Springer Nature Experiments. (2022).[1] Purification and Analysis of Nucleotides and Nucleosides from Plants. Methods in Molecular Biology. Retrieved from [Link][1][3]

-

MDPI. (2023).[1] Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides... and Evaluation of Antiproliferative Activity. Retrieved from [Link][1]

Troubleshooting solubility issues of 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine in aqueous buffers

A Guide to Overcoming Solubility Challenges in Aqueous Buffers

Welcome to the technical support guide for 6-Chloro-9-(d-ribofuranosyl)purine, also commonly known as 6-Chloropurine Riboside. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during experimental work. We will delve into the underlying chemical principles governing this compound's behavior in aqueous solutions and provide field-proven protocols to ensure reliable and reproducible results.

Compound Overview

6-Chloropurine Riboside is a synthetic purine nucleoside analog used in a variety of biochemical and pharmacological studies.[1][2][3] Its utility as a research tool and synthetic intermediate is well-established; however, like many heterocyclic compounds, it exhibits poor solubility in aqueous media, which can be a significant hurdle in experimental design. Understanding its physicochemical properties is the first step to successful handling.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₁ClN₄O₄ | [1][4] |

| Molecular Weight | 286.67 g/mol | [1] |

| CAS Number | 5399-87-1 | [1] |

| Appearance | Solid powder | [1][4] |

| Melting Point | 158-162 °C (with decomposition) | [1] |

| Storage | Store powder at -20°C | [1] |